molecular formula C6H17N7 B13388161 N'-(2-aminoethyl)ethane-1,2-diamine;2-cyanoguanidine CAS No. 50862-68-5

N'-(2-aminoethyl)ethane-1,2-diamine;2-cyanoguanidine

Cat. No.: B13388161
CAS No.: 50862-68-5
M. Wt: 187.25 g/mol
InChI Key: DNXKUFJLCGWUGV-UHFFFAOYSA-N
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Description

N'-(2-Aminoethyl)ethane-1,2-diamine is a polyamine derivative with a branched ethylenediamine backbone. Its structure features multiple amine groups, making it a versatile ligand in coordination chemistry and catalysis. For example, ethylenediamine-derived ligands like N,N'-dimethyl-N,N'-bis(2-pyridinylmethyl)ethane-1,2-diamine (MEP) have been used in iron-based catalysts for epoxidation reactions .

2-Cyanoguanidine (dicyandiamide) is a cyanoguanidine derivative with the formula HN(C(NH₂)₂)CN. Its electron-deficient cyanoguanidine group enables applications in pharmaceuticals (e.g., cimetidine, an H₂-receptor antagonist) and as a precursor in polymer synthesis .

Properties

CAS No.

50862-68-5

Molecular Formula

C6H17N7

Molecular Weight

187.25 g/mol

IUPAC Name

N'-(2-aminoethyl)ethane-1,2-diamine;2-cyanoguanidine

InChI

InChI=1S/C4H13N3.C2H4N4/c5-1-3-7-4-2-6;3-1-6-2(4)5/h7H,1-6H2;(H4,4,5,6)

InChI Key

DNXKUFJLCGWUGV-UHFFFAOYSA-N

Canonical SMILES

C(CNCCN)N.C(#N)N=C(N)N

Related CAS

50862-68-5

Origin of Product

United States

Preparation Methods

N'-(2-aminoethyl)ethane-1,2-diamine

Synthesis Overview:
N'-(2-aminoethyl)ethane-1,2-diamine can be synthesized through the reaction of 1,2-dichloroethane with ammonia under high temperature and pressure conditions. This process typically occurs in a tubular reactor at temperatures ranging from 150°C to 250°C and pressures around 392.3 kPa.

Industrial Production:
Industrial production involves similar conditions with additional steps to remove impurities and ensure the product meets quality standards. A patent (WO2013149373A1) describes a method for preparing N-(2-aminoethyl)ethane-1,2-diamine using exchange resins and iminodiacetonitrile as intermediates.

2-Cyanoguanidine

Synthesis Overview:
2-Cyanoguanidine is synthesized by reacting cyanamide with ammonia in an aqueous solution at elevated temperatures.

Industrial Production:
Large-scale reactors and continuous processing are used to maximize yield and efficiency in industrial settings.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: N'-(2-aminoethyl)ethane-1,2-diamine can undergo oxidation reactions using oxidizing agents like hydrogen peroxide or potassium permanganate.
  • Reduction: 2-Cyanoguanidine can be reduced to guanidine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: Both compounds can undergo substitution reactions with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Reaction Type Reagents Conditions
Oxidation Hydrogen peroxide, potassium permanganate Elevated temperatures
Reduction Lithium aluminum hydride, sodium borohydride Inert atmosphere
Substitution Alkyl halides, acyl chlorides Various solvents

Major Products

Reaction Type Major Products
Oxidation Amine oxides, nitriles
Reduction Guanidine derivatives
Substitution N-alkyl derivatives, N-acyl derivatives

Research Findings and Applications

Research on N'-(2-aminoethyl)ethane-1,2-diamine;2-cyanoguanidine is limited, but studies on related compounds highlight their importance in chemical synthesis and materials science. The compound is used in various industrial processes, including as a curing agent for epoxy resins and in the production of fertilizers.

Chemical Reactions Analysis

Types of Reactions

N’-(2-aminoethyl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding amides and nitriles.

    Reduction: The compound can be reduced to form primary amines.

    Substitution: It participates in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired product formation .

Major Products Formed

The major products formed from these reactions include primary amines, amides, nitriles, and various substituted derivatives, which have applications in pharmaceuticals and materials science .

Scientific Research Applications

N’-(2-aminoethyl)ethane-1,2-diamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N’-(2-aminoethyl)ethane-1,2-diamine involves its interaction with various molecular targets and pathways. It acts as a ligand, forming complexes with metal ions, which can influence biochemical pathways and catalytic processes. The compound’s ability to form stable complexes makes it valuable in coordination chemistry and catalysis .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Ethylenediamine Derivatives

N'-(2-Aminoethyl)ethane-1,2-diamine vs. Other Ethylenediamine-Based Ligands
Property N'-(2-Aminoethyl)ethane-1,2-diamine MEP N,N'-Diethyl-N,N'-dinitrosoethane-1,2-diamine
Structure Branched ethylenediamine with three amines Tetradentate ligand with pyridyl groups Nitroso-functionalized ethylenediamine
Coordination Chemistry Forms complexes with transition metals Used in Fe/Mn catalysts for epoxidation Limited catalytic use; nitroso groups may decompose
Applications Ligand in catalysis, drug delivery High-yield epoxidation (~90%) Primarily as a nitroso compound in specialty chemistry

Key Differences :

  • N'-(2-Aminoethyl)ethane-1,2-diamine lacks the pyridyl substituents of MEP, reducing its stability in oxidation reactions .
  • Compared to nitroso derivatives like N,N'-diethyl-N,N'-dinitrosoethane-1,2-diamine, it is less reactive but more versatile in synthesis .

Cyanoguanidine Derivatives

2-Cyanoguanidine vs. Pharmaceutical Guanidines
Property 2-Cyanoguanidine Cimetidine N,N,N',N'-Tetramethylguanidine Derivatives
Structure HN(C(NH₂)₂)CN Substituted cyanoguanidine with imidazole Tetramethylguanidine with ethoxyethyl groups
Electron Density Electron-deficient cyanoguanidine core Enhanced bioavailability due to imidazole Highly basic due to alkylated guanidine
Applications Polymer precursor, drug synthesis H₂-receptor antagonist (anti-ulcer) Catalysis, ionic liquids

Key Differences :

  • 2-Cyanoguanidine lacks the imidazole moiety of cimetidine, limiting its direct pharmacological use but broadening its utility in organic synthesis .
  • Tetramethylguanidine derivatives exhibit higher basicity compared to 2-cyanoguanidine, favoring their use in base-catalyzed reactions .

Catalytic Performance

  • N'-(2-Aminoethyl)ethane-1,2-diamine derivatives have been employed in Mn-based catalysts for asymmetric epoxidation but achieve lower enantioselectivity (~10%) compared to advanced ligands like PDP (pyridine-pyrrolidine derivatives) .

Pharmacological Relevance

  • In contrast, ethylenediamine derivatives (e.g., benzathine benzylpenicillin) are used as antibiotic salts .

Biological Activity

N'-(2-aminoethyl)ethane-1,2-diamine;2-cyanoguanidine, also known as 2-cyanoguanidine, is an organic compound with significant biological activity. This article explores its properties, applications, and research findings related to its biological effects.

  • Molecular Formula : C6H18ClN7
  • Molecular Weight : 187.25 g/mol
  • CAS Number : 70893-01-5
  • Appearance : White crystalline solid
  • Solubility : Soluble in water, alcohol, and dimethylformamide; insoluble in nonpolar solvents like ether and benzene.

Biological Applications

Pharmaceutical Precursor
2-cyanoguanidine is primarily recognized for its role as a precursor in the synthesis of various pharmaceutical agents. Notably, it is involved in the production of:

  • Metformin : An anti-diabetic medication that improves insulin sensitivity and reduces glucose production in the liver.
  • Phenformin : Another anti-diabetic agent that has similar mechanisms to metformin but is less commonly used due to safety concerns.

Agricultural Use
This compound also serves as a nitrification inhibitor in fertilizers, enhancing nitrogen retention in soil and reducing greenhouse gas emissions during agricultural practices. Its ability to improve nitrogen utilization efficiency makes it valuable for sustainable farming.

In Vitro Studies

Research indicates that 2-cyanoguanidine exhibits various biological activities:

  • Gene Mutation Studies
    In vitro studies have assessed the mutagenic potential of 2-cyanoguanidine using bacterial strains such as Salmonella typhimurium and Escherichia coli. Results showed that the compound does not significantly induce mutations at non-toxic concentrations .
  • Toxicity Testing
    Extended one-generation reproductive toxicity studies conducted on rats revealed that while there were signs of systemic toxicity at high doses, the overall reproductive outcomes were not adversely affected .
  • Anticancer Activity
    Preliminary bioassays have been conducted to evaluate the anticancer properties of 2-cyanoguanidine and its derivatives. Some studies suggest moderate activity against human liver carcinoma (HepG2) cells, indicating potential for further development in cancer therapeutics .

Comparative Analysis with Related Compounds

To better understand the unique properties of 2-cyanoguanidine, a comparison with structurally similar compounds is helpful:

Compound NameMolecular FormulaKey Characteristics
GuanidineCH5N3Simple amine used in pharmaceuticals
DicyandiamideC2H4N4Precursor for melamine; used in fertilizers
CyanamideCH3N3Primarily used as a herbicide and fertilizer
MelamineC3H6N6Polymer used for laminates and adhesives

Case Study 1: Metformin Synthesis

A detailed study highlighted the synthesis pathway of metformin from 2-cyanoguanidine through a series of reactions involving dimethylamine. This pathway underscores the compound's significance in diabetes management.

Case Study 2: Agricultural Impact

Field studies have shown that fertilizers containing 2-cyanoguanidine as a nitrification inhibitor lead to improved crop yields due to enhanced nitrogen availability while simultaneously reducing nitrous oxide emissions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N'-(2-aminoethyl)ethane-1,2-diamine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting ethylenediamine derivatives with cyanoguanidine under controlled pH (8–10) and temperature (60–80°C) can yield the compound. Optimization requires factorial design experiments to test variables like solvent polarity, stoichiometry, and catalyst presence. Monitoring purity via HPLC or NMR at each step ensures reproducibility .

Q. What spectroscopic techniques are most effective for characterizing 2-cyanoguanidine derivatives, and how should data interpretation address common pitfalls?

  • Methodological Answer : Use FT-IR to confirm nitrile (C≡N) and amine (-NH₂) functional groups (peaks ~2200 cm⁻¹ and 3300–3500 cm⁻¹, respectively). NMR (¹H and ¹³C) resolves structural ambiguity, but paramagnetic impurities or solvent residues can distort signals. Always run deuterated solvent blanks and compare with computational spectra (e.g., DFT simulations) for validation .

Q. What safety protocols are critical when handling N'-(2-aminoethyl)ethane-1,2-diamine due to its toxicity profile?

  • Methodological Answer : Adhere to GHS hazard codes H314 (skin corrosion) and H410 (aquatic toxicity). Use fume hoods for weighing, nitrile gloves, and PPE. Spill management requires inert absorbents (e.g., vermiculite) and neutralization with weak acids (e.g., citric acid). Store separately from oxidizers in ventilated, corrosion-resistant cabinets .

Advanced Research Questions

Q. How can computational modeling (e.g., COMSOL Multiphysics) predict the reactivity of 2-cyanoguanidine in complex reaction systems?

  • Methodological Answer : Build a multi-physics model integrating thermodynamic parameters (ΔH, ΔS) and kinetic rate constants. Validate with experimental data from differential scanning calorimetry (DSC) and stopped-flow spectroscopy. AI-driven simulations can optimize variables like pressure and solvent dielectric constant, reducing trial-and-error experimentation .

Q. What strategies resolve contradictions in reported catalytic efficiencies of N'-(2-aminoethyl)ethane-1,2-diamine in cross-coupling reactions?

  • Methodological Answer : Conduct meta-analysis of literature data to identify confounding variables (e.g., trace metal impurities, moisture content). Use controlled replicate studies with standardized reagents. Advanced statistical tools (e.g., ANOVA with Tukey post-hoc tests) isolate significant factors. Surface-enhanced Raman spectroscopy (SERS) can monitor real-time intermediate formation .

Q. How does the steric and electronic configuration of N'-(2-aminoethyl)ethane-1,2-diamine influence its chelation behavior with transition metals?

  • Methodological Answer : Perform X-ray crystallography to determine coordination geometry. Compare DFT-calculated ligand field parameters (e.g., Δ₀) with experimental UV-Vis and magnetic susceptibility data. Titration calorimetry quantifies binding constants (Kf) under varying pH and ionic strength to map electronic effects .

Q. What experimental designs are effective for studying the environmental persistence of 2-cyanoguanidine degradation products?

  • Methodological Answer : Use soil microcosms or bioreactors with isotope-labeled (¹³C/¹⁵N) compounds. Track degradation pathways via LC-MS/MS and metagenomic analysis of microbial consortia. Factorial designs test variables like temperature, microbial diversity, and oxygen levels. Ecotoxicity assays (e.g., Daphnia magna LC50) quantify ecological risks .

Data Analysis and Interpretation

Q. How should researchers address variability in biological activity data for 2-cyanoguanidine analogs?

  • Methodological Answer : Apply dose-response curve standardization (e.g., Hill equation fitting) and normalize to positive/negative controls. Use machine learning (e.g., random forests) to identify structural descriptors (logP, polar surface area) correlating with activity. Confirm reproducibility via orthogonal assays (e.g., SPR binding vs. cell viability) .

Q. What statistical frameworks are suitable for analyzing non-linear kinetics in reactions involving N'-(2-aminoethyl)ethane-1,2-diamine?

  • Methodological Answer : Employ Michaelis-Menten or Langmuir-Hinshelwood models for enzyme-like catalysis. For non-ideal systems, use generalized additive models (GAMs) or Bayesian inference to account for heteroscedasticity. Model selection criteria (AIC/BIC) prevent overfitting. Time-resolved MS or IR spectroscopy validates intermediate concentrations .

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